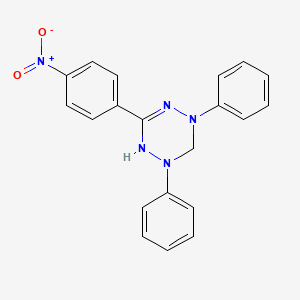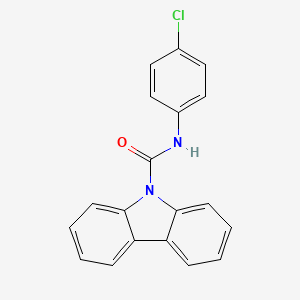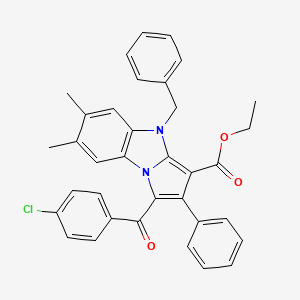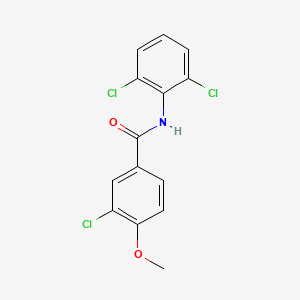
3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide is a chemical compound with the molecular formula C14H10Cl3NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chloro, dichlorophenyl, and methoxy groups attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 2,6-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Applications De Recherche Scientifique
3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-(2,6-dichlorophenyl)methyl]aniline
- 3-chloro-N-(2,6-dichlorophenyl)propanamide
Uniqueness
3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propriétés
Numéro CAS |
853311-34-9 |
|---|---|
Formule moléculaire |
C14H10Cl3NO2 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
3-chloro-N-(2,6-dichlorophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-12-6-5-8(7-11(12)17)14(19)18-13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,18,19) |
Clé InChI |
KYBXKVLAAGRETM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11949112.png)
![4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione](/img/structure/B11949120.png)



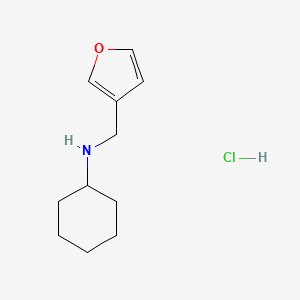
![Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate](/img/structure/B11949144.png)



